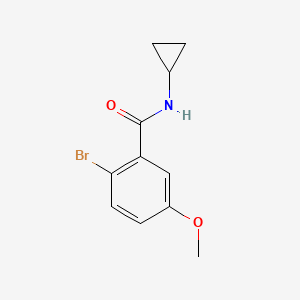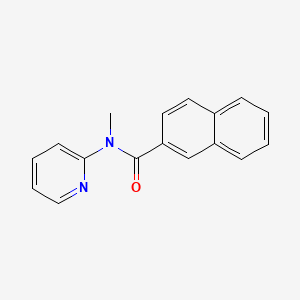![molecular formula C20H22N4O2 B7533424 N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide](/img/structure/B7533424.png)
N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide is a chemical compound that belongs to the class of kinase inhibitors. It has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer.
Mecanismo De Acción
N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide inhibits the activity of several kinases, including c-Met, VEGFR2, and PDGFRβ, by binding to their ATP-binding sites. This results in the inhibition of tumor growth and angiogenesis. In addition, this compound has been shown to activate AMPK, a key regulator of cellular energy metabolism, which may contribute to its potential as a treatment for diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of several kinases involved in tumor growth and angiogenesis, which results in the inhibition of tumor growth and angiogenesis. In addition, this compound has been shown to activate AMPK, which may contribute to its potential as a treatment for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide in lab experiments is its potential as a therapeutic agent for various diseases, including cancer and diabetes. It has been extensively studied and has shown promising results in preclinical studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in clinical trials.
Direcciones Futuras
There are several future directions for the study of N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide. One direction is the development of more potent and selective kinase inhibitors based on the structure of this compound. Another direction is the investigation of the potential of this compound as a treatment for other diseases, including inflammation and neurodegenerative diseases. Finally, the development of novel drug delivery systems may improve the efficacy and reduce the toxicity of this compound in clinical trials.
Métodos De Síntesis
The synthesis of N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide involves several steps. The first step is the synthesis of 4-(2-aminoethyl)benzoic acid, which is then reacted with 2-chloro-4-methyl-3-nitropyridine to form 2-chloro-4-methyl-3-nitro-N-(2-(4-(2-oxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-yl)benzylamino)ethyl)benzamide. This compound is then reduced using hydrogen gas and palladium on carbon to form this compound.
Aplicaciones Científicas De Investigación
N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer. It has been shown to inhibit the activity of several kinases, including c-Met, VEGFR2, and PDGFRβ, which are involved in tumor growth and angiogenesis. In addition to its potential as an anticancer agent, this compound has also been studied for its potential as a treatment for other diseases, including diabetes and inflammation.
Propiedades
IUPAC Name |
N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-3-7-19(25)23-17-9-6-8-16(14(17)2)21-13-15-12-20(26)24-11-5-4-10-18(24)22-15/h4-6,8-12,21H,3,7,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKJJEXTHIRQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1C)NCC2=CC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[1-(2,3-Dichlorophenyl)sulfonylpiperidine-4-carbonyl]piperazin-2-one](/img/structure/B7533344.png)


![N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide](/img/structure/B7533376.png)

![N-cyclohexyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide](/img/structure/B7533388.png)
![Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B7533393.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)
![N,N-dimethyl-2-[5-methyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenoxy]acetamide](/img/structure/B7533407.png)
![9-Methyl-2-[[4-(3-oxo-3-pyrrolidin-1-ylpropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7533414.png)
![1-butanoyl-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7533415.png)


![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7533443.png)
